1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and a thioether group attached to a tert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenedicarboxylic acid and 4-tert-butylthiophenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often employed to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate complex, followed by nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as distillation and recrystallization, are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- involves its interaction with molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which may interact with cellular components. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Comparison
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- differs from its analogs primarily in the presence of the thioether group attached to a tert-butylphenyl moiety. This unique substitution imparts distinct chemical properties and reactivity, making it suitable for specific applications that its analogs may not be able to achieve.
Properties
CAS No. |
51762-80-2 |
---|---|
Molecular Formula |
C18H18O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C18H18O4S/c1-18(2,3)12-5-7-13(8-6-12)23-15-10-11(16(19)20)4-9-14(15)17(21)22/h4-10H,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
KRUGNXCISKYWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.